5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a pyrrole ring and a diazinane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole derivative, followed by the introduction of the diazinane-dione moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-[(1-tert-butylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H15N3O2S/c1-13(2,3)16-6-4-5-8(16)7-9-10(17)14-12(19)15-11(9)18/h4-7H,1-3H3,(H2,14,15,17,18,19) |
InChI Key |
QFIRHQLMBFEQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC=C1C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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